molecular formula C13H15NO3 B2409768 2-(4-acetylphenoxy)-N-allylacetamide CAS No. 397282-25-6

2-(4-acetylphenoxy)-N-allylacetamide

Cat. No.: B2409768
CAS No.: 397282-25-6
M. Wt: 233.267
InChI Key: WKOPDBVYXFLZJM-UHFFFAOYSA-N
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Description

2-(4-acetylphenoxy)-N-allylacetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of an acetyl group attached to a phenoxy ring, which is further connected to an allylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenoxy)-N-allylacetamide typically involves the alkylation of 4-hydroxyacetophenone with 2-chloro-N-allylacetamide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenoxy)-N-allylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

2-(4-acetylphenoxy)-N-allylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-N-allylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of certain genes involved in inflammation and cancer progression, such as cyclooxygenase-2 and protein kinase B . The compound can also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-acetylphenoxy)-N-phenylacetamide
  • 2-(4-acetylphenoxy)propanoic acid

Uniqueness

Compared to similar compounds, 2-(4-acetylphenoxy)-N-allylacetamide exhibits unique properties due to the presence of the allyl group, which can enhance its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4-acetylphenoxy)-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-8-14-13(16)9-17-12-6-4-11(5-7-12)10(2)15/h3-7H,1,8-9H2,2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOPDBVYXFLZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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